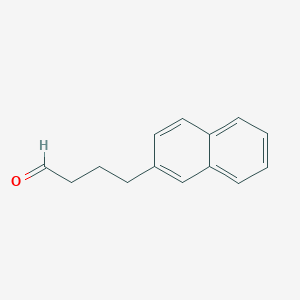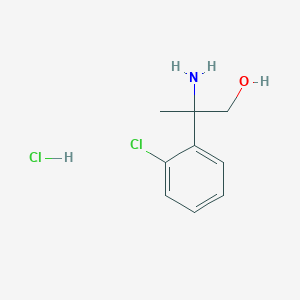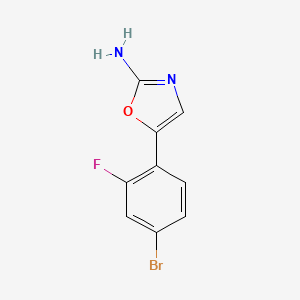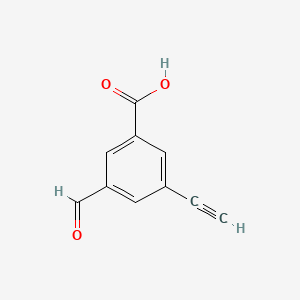![molecular formula C17H31BO2 B13548069 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane is an organic boron compound known for its unique structure and reactivity. It is commonly used in organic synthesis, particularly in reactions involving boron chemistry. This compound is characterized by its stability and versatility, making it a valuable reagent in various chemical processes.
Métodos De Preparación
The synthesis of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions using specialized equipment to ensure purity and yield .
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can be used in borylation reactions, where it introduces a boron-containing group into organic molecules.
Hydroboration: It participates in hydroboration reactions with alkynes and alkenes, forming organoboron compounds.
Coupling Reactions: It can couple with aryl halides to form aryl boronates, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with organic substrates. This reactivity is crucial for its role in borylation and hydroboration reactions .
Comparación Con Compuestos Similares
Similar compounds to 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane include:
Pinacolborane: Known for its use in hydroboration reactions.
Boronic acids: Widely used in Suzuki coupling reactions.
Dioxaborolanes: A class of compounds with similar structures and reactivity.
The uniqueness of this compound lies in its stability and versatility, making it a preferred reagent in many synthetic applications.
Propiedades
Fórmula molecular |
C17H31BO2 |
|---|---|
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H31BO2/c1-14(2)9-13(10-15(3,4)12-14)11-18-19-16(5,6)17(7,8)20-18/h11H,9-10,12H2,1-8H3 |
Clave InChI |
KCDRCLQXYAMNKX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)













